Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

Catalog No.
S3108794
CAS No.
1375325-68-0
M.F
C42H54ClNO2PPd
M. Wt
777.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phen...

CAS Number

1375325-68-0

Product Name

Dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

IUPAC Name

dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphanium;palladium(2+);2-phenylaniline;chloride

Molecular Formula

C42H54ClNO2PPd

Molecular Weight

777.74

InChI

InChI=1S/C30H43O2P.C12H10N.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-6,8-9H,13H2;1H;/q;-1;;+2

InChI Key

NVVXJVMOIGXUGC-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2]

Solubility

not available

Description

RuPhos Pd G2 is a second generation (G2) precatalyst containing a biphenyl-based ligand. Product participates in various palladium catalyzed cross-coupling reactions, C-C, C-N, and C-O bond formation reactions and Suzuki-Miyaura coupling reactions. It generates active Pd catalyst at room temperature in the presence of weak phosphate or carbonate bases.

Pd-catalyzed coupling of secondary arylamines and alkylamines

This compound is used as a ligand in the Pd-catalyzed coupling of secondary arylamines and alkylamines . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides

This compound is also used as a ligand in the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides . This reaction involves the coupling of a (hetero)arylchloride with an organozinc compound in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .

Synthesis of ladder-type π-conjugated heteroacenes

Another application of this compound is in the synthesis of ladder-type π-conjugated heteroacenes via palladium-catalyzed double N-arylation and intramolecular O-arylation . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new heteroacenes, which can have various applications in materials science .

Pd-catalyzed regiospecific synthesis of N-aryl benzimidazoles

This compound is used as a ligand in the Pd-catalyzed regiospecific synthesis of N-aryl benzimidazoles . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed Suzuki-Miyaura coupling of aryl chloride and NHC-boranes

This compound is also used as a ligand in the Pd-catalyzed Suzuki-Miyaura coupling of aryl chloride and NHC-boranes . This reaction involves the coupling of an aryl chloride with an NHC-borane in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed trifluoromethylation of hindered aryl chlorides

Another application of this compound is in the Pd-catalyzed trifluoromethylation of hindered aryl chlorides . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-fluorine bonds, which can have various applications in materials science .

Pd-catalyzed coupling of alkyl boronates

This compound is used as a ligand in the Pd-catalyzed coupling of alkyl boronates . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-carbon bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed cross-coupling of aminoethyltrifluoroborates with electron-poor aryl bromides

This compound is also used as a ligand in the Pd-catalyzed cross-coupling of aminoethyltrifluoroborates with electron-poor aryl bromides . This reaction involves the coupling of an aminoethyltrifluoroborate with an electron-poor aryl bromide in the presence of a palladium catalyst and the ligand. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can be useful in the synthesis of various organic compounds .

Pd-catalyzed C-N coupling reaction of secondary aryl- and alkyl-amines at low temperature

Another application of this compound is in the Pd-catalyzed C-N coupling reaction of secondary aryl- and alkyl-amines at low temperature . The specific procedures and parameters for this application can vary depending on the specific reactants and conditions used. The outcomes of these reactions typically involve the formation of new carbon-nitrogen bonds, which can have various applications in materials science .

Dates

Modify: 2023-08-18

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